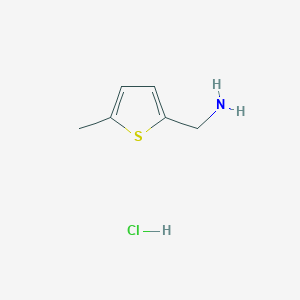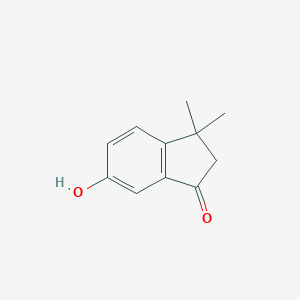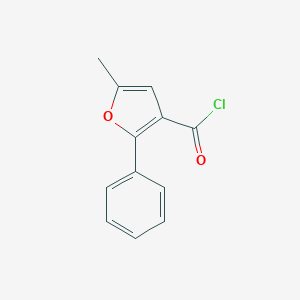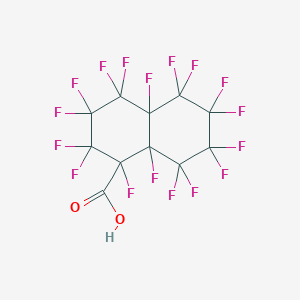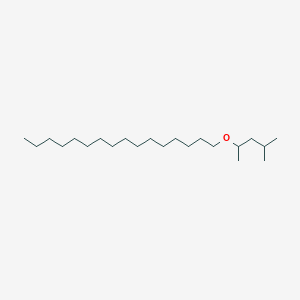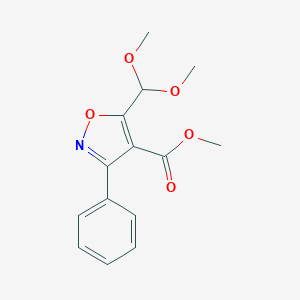
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is not fully understood. However, studies have shown that it exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of various oncogenes. Its ability to detect reactive oxygen species is attributed to its ability to undergo a photo-induced electron transfer process, leading to the formation of a fluorescent product.
Biochemical and Physiological Effects
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and suppress the expression of various oncogenes. It has also been shown to have antioxidant properties and can scavenge reactive oxygen species. However, its effects on the human body are not fully understood, and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its potential toxicity, limited solubility in water, and high cost.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate. These include:
1. Development of novel anti-cancer agents based on the structure of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate.
2. Investigation of the mechanism of action of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in more detail.
3. Development of more efficient and cost-effective synthesis methods for Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate.
4. Investigation of the potential applications of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in materials science.
5. Study of the safety and efficacy of Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate in vivo.
Conclusion
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate is synthesized through a multi-step process that involves the reaction of 2-amino-4-phenyl-1,3-oxazole with methyl acrylate and formaldehyde in the presence of a catalyst. The resulting intermediate is then treated with sodium methoxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species. In materials science, it has been studied for its potential applications in the development of organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
161126-42-7 |
|---|---|
Produktname |
Methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate |
Molekularformel |
C14H15NO5 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
methyl 5-(dimethoxymethyl)-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-17-13(16)10-11(9-7-5-4-6-8-9)15-20-12(10)14(18-2)19-3/h4-8,14H,1-3H3 |
InChI-Schlüssel |
HRLNXRYVPNMOQZ-UHFFFAOYSA-N |
SMILES |
COC(C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)OC |
Kanonische SMILES |
COC(C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)OC |
Synonyme |
4-Isoxazolecarboxylicacid,5-(dimethoxymethyl)-3-phenyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



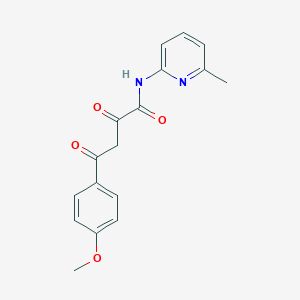
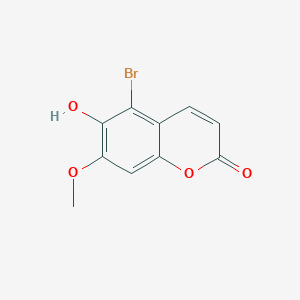
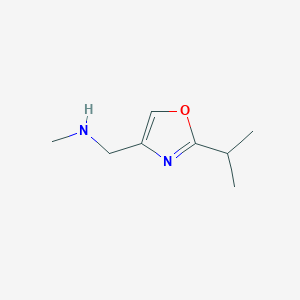
![2-[(2R)-1-acetyl-2,5-dihydropyrrol-2-yl]acetonitrile](/img/structure/B60429.png)
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)

